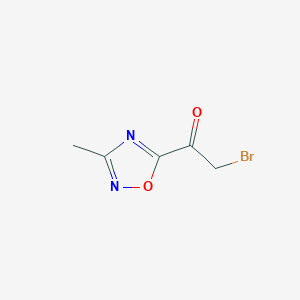
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone typically involves the reaction of 3-methyl-1,2,4-oxadiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, sodium methoxide, and primary amines. Reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or acetonitrile, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reaction with primary amines can yield substituted amides, while reaction with thiols can produce thioethers.
Scientific Research Applications
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxadiazole ring can participate in hydrogen bonding and other interactions, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole
- 3,5-Dimethyl-1,2,4-oxadiazole
- 2-(1,2,4-Oxadiazol-5-yl)aniline
Properties
CAS No. |
87224-10-0 |
|---|---|
Molecular Formula |
C5H5BrN2O2 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3 |
InChI Key |
NGXOQRGEUPIMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















